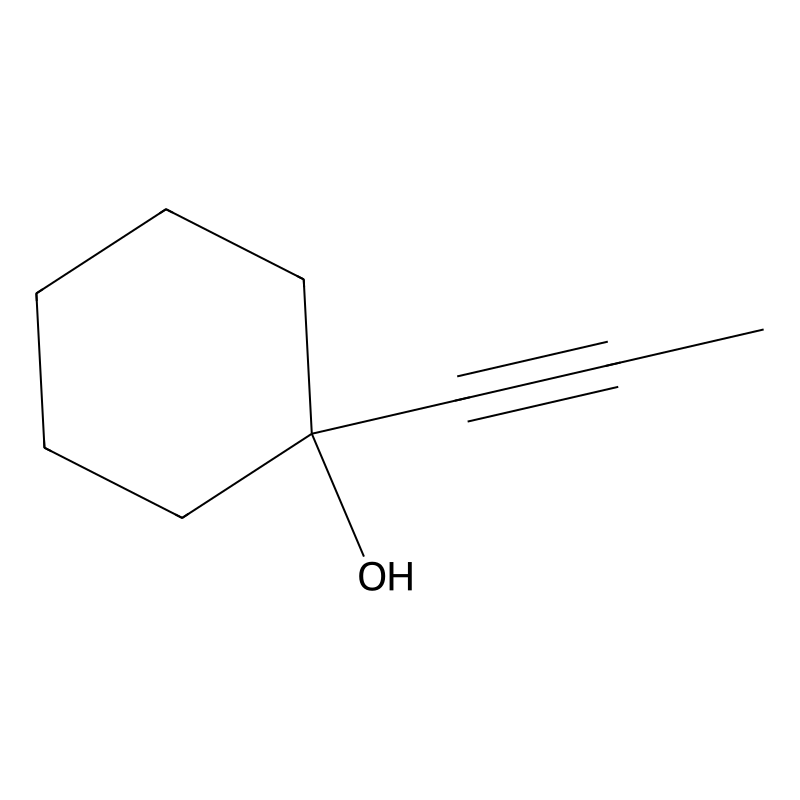

1-(1-Propynyl)cyclohexanol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

1-(1-Propynyl)cyclohexanol is characterized by its cyclohexane ring, which is saturated and contains a hydroxyl group (-OH) that classifies it as an alcohol. The presence of the propynyl group introduces unsaturation, which can influence its chemical reactivity and biological activity. The compound has a molecular weight of approximately 138.21 g/mol and is often referenced by its CAS number, 697-37-0 .

The chemical behavior of 1-(1-Propynyl)cyclohexanol can be attributed to both the hydroxyl group and the propynyl moiety. Key reactions include:

- Dehydration: Under acidic conditions, 1-(1-Propynyl)cyclohexanol can undergo dehydration to form alkenes.

- Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes, depending on the reaction conditions.

- Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of the hydroxyl group.

These reactions are significant for synthetic applications and in understanding the compound's reactivity profile.

Research indicates that 1-(1-Propynyl)cyclohexanol exhibits notable biological activity. It has been studied for its potential as a therapeutic agent, particularly in pharmacological contexts. Some studies suggest it may interact with specific biological pathways, although detailed mechanisms remain under investigation. Its structural features may contribute to its activity against certain biological targets, making it a candidate for further research in drug development.

Several synthesis methods have been reported for 1-(1-Propynyl)cyclohexanol:

- Alkylation of Cyclohexanol: One method involves the reaction of cyclohexanol with propyne in the presence of a suitable catalyst.

- Hydroboration-Oxidation: Another approach includes hydroboration of cyclohexene followed by oxidation to yield the desired alcohol.

- Multi-step Synthesis: A more complex route may involve several steps, including functionalization of cyclohexane derivatives followed by selective reactions to introduce the propynyl group .

These methods highlight the versatility in synthesizing this compound, allowing for modifications based on desired outcomes.

1-(1-Propynyl)cyclohexanol finds applications in various domains:

- Pharmaceuticals: Its potential therapeutic properties make it a candidate for drug development.

- Chemical Intermediates: It can serve as an intermediate in organic synthesis for creating more complex molecules.

- Research: Used in laboratories for studying reaction mechanisms and biological interactions.

The compound's unique structure allows it to be utilized effectively across these fields.

Studies on interaction profiles indicate that 1-(1-Propynyl)cyclohexanol may interact with various biological macromolecules. These interactions could impact enzyme activities or receptor binding, contributing to its biological effects. Further research is needed to elucidate these interactions fully and understand their implications for therapeutic use.

Several compounds share structural similarities with 1-(1-Propynyl)cyclohexanol. Here are some notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Cyclohexanol | C6H12O | Simple alcohol without unsaturation |

| 1-(1-Propenyl)cyclohexanol | C9H14O | Contains a propenyl group instead |

| 3-Hydroxypropanoic Acid | C3H6O3 | Shorter chain with carboxylic acid |

| 2-Methylcyclopentanol | C6H12O | Different ring structure |

Uniqueness of 1-(1-Propynyl)cyclohexanol

What sets 1-(1-Propynyl)cyclohexanol apart from these compounds is its combination of a cyclohexane ring with an alkyne functional group. This unique structure potentially enhances its reactivity and biological activity compared to simpler alcohols or those lacking unsaturation.

Systematic IUPAC Nomenclature and Molecular Formula Analysis

1-(1-Propynyl)cyclohexanol is systematically named 1-prop-1-ynylcyclohexan-1-ol, reflecting its structural components: a cyclohexanol backbone substituted by a propynyl group at the 1-position. The molecular formula C₉H₁₄O corresponds to a cyclohexane ring (C₆H₁₀) bonded to a propargyl group (C₃H₃) and a hydroxyl group (OH). Key identifiers include:

| Parameter | Value |

|---|---|

| CAS Registry Number | 697-37-0 |

| Molecular Weight | 138.21 g/mol |

| PubChem CID | 230341 |

| InChI Key | UTISCLIDFORRJP-UHFFFAOYSA-N |

This compound belongs to the alcohols class, specifically acyclic alcohols with a cyclohexane ring system.

Atomic Connectivity and Three-Dimensional Conformational Studies

The SMILES notation CC#CC1(CCCCC1)O describes the connectivity: a terminal propargyl group (C≡C-CH₂-) attached to the cyclohexanol ring. The cyclohexanol moiety adopts a chair conformation due to minimized steric strain, with the hydroxyl group occupying an equatorial position for stability.

Key Structural Features:

- Propargyl Group: A linear C≡C-CH₂- substituent at the 1-position of the cyclohexane ring.

- Hydroxyl Group: -OH group at the 1-position, participating in hydrogen bonding.

- Cyclohexane Ring: Six-membered ring with alternating axial/equatorial hydrogen atoms.

Conformational studies indicate that the chair form dominates due to torsional strain minimization, though axial substituents may cause minor deviations.

Comparative Analysis of Tautomeric and Stereochemical Variations

1-(1-Propynyl)cyclohexanol lacks tautomeric forms due to the absence of adjacent carbonyl groups required for keto-enol equilibria. Unlike cyclohexane-1,3-dione derivatives, which exhibit enol tautomerism via conjugated carbonyl systems, this compound’s hydroxyl group is not conjugated to a carbonyl, eliminating tautomerism.

Stereochemical Profile:

The synthesis of 1-(1-propynyl)cyclohexanol represents a significant milestone in acetylenic alcohol chemistry, with the earliest documented synthetic approaches emerging in the 1960s. The foundational work by Cameron established the first reliable methodology for preparing this compound through lithium amide-mediated alkynylation reactions [1]. This pioneering approach involved the treatment of methylacetylene with lithium amide in liquid ammonia solution, followed by reaction with cyclohexanone at room temperature [1].

The historical synthesis methodology developed by Cameron demonstrated that 1-(1-propynyl)cyclohexanol could be obtained as a stable, well-defined crystalline compound with a melting point of approximately 46.5-47°C [1] [2]. The reaction proceeded according to a straightforward mechanism where methylacetylene was first converted to lithium methylacetylide through deprotonation by lithium amide, followed by nucleophilic addition to the carbonyl carbon of cyclohexanone [1]. This early synthetic route proved to be remarkably efficient for its time, establishing the basic framework for subsequent developments in acetylenic alcohol synthesis.

Early characterization studies revealed that 1-(1-propynyl)cyclohexanol possesses distinctive physical properties that facilitated its isolation and purification [3] [2]. The compound exhibits a molecular formula of C9H14O with a molecular weight of 138.21 g/mol, a boiling point of 92°C at 10 mmHg, and a density of 0.98 g/cm³ [3] [2]. These physical constants provided essential benchmarks for quality control in early synthetic preparations and remain relevant for contemporary analytical verification.

The mechanistic understanding of early synthetic routes was enhanced through systematic studies of acetylenic alcohol formation using various organometallic reagents [4]. Research demonstrated that the reaction of ethynylcyclohexanol derivatives with carbonyl compounds could be achieved using magnesium bromide compounds in tetrahydrofuran solution, providing yields of 60% or higher [4]. These investigations established that lithium naphthalene could serve as an excellent agent for generating dilithio derivatives under mild conditions, expanding the synthetic versatility of acetylenic alcohol preparation [4].

| Synthetic Parameter | Cameron Method (1964) | Lithium Naphthalene Method |

|---|---|---|

| Starting Materials | Methylacetylene, Lithium amide, Cyclohexanone | Ethynylcyclohexanol, Lithium naphthalene |

| Reaction Medium | Liquid ammonia | Tetrahydrofuran |

| Temperature | Room temperature | Room temperature |

| Yield | Good yields reported | 60% |

| Product Melting Point | 46.5-47°C | Not specified |

Catalytic Alkynylation Techniques for Propynyl Group Introduction

Modern catalytic alkynylation techniques have revolutionized the synthesis of 1-(1-propynyl)cyclohexanol through the development of sophisticated metal-catalyzed systems. Contemporary research has established that ionic liquid-catalyzed alkynylation reactions provide exceptional efficiency for propynyl group introduction [5]. Studies utilizing 1-butyl-3-methylimidazolium hexafluorophosphate as the ionic liquid medium demonstrated that cyclohexanone can be alkynylated with ethynylbenzene in the presence of potassium hydroxide base, achieving yields up to 92% under optimized conditions [5].

The optimization of catalytic alkynylation conditions has revealed critical relationships between base concentration, temperature, and reaction time [5]. Systematic investigations showed that a molar ratio of 1:1:1 for cyclohexanone:ethynylbenzene:potassium hydroxide at 70°C for 10 minutes provides optimal conversion efficiency [5]. Reducing the base concentration to 0.2 molar equivalents resulted in significantly lower yields of 34%, while increasing to 1.5 equivalents decreased yield to 78%, indicating a precise optimum for catalytic performance [5].

Advanced catalytic systems have incorporated transition metal complexes to enhance both selectivity and reactivity in propynyl group introduction [6]. The development of titanium-BINOL catalytic systems has enabled enantioselective alkynylation of aldehydes with remarkable efficiency, achieving up to 99% enantiomeric excess in the formation of propargylic alcohols [6]. These systems utilize dimethylzinc as the alkynyl activator, with the zinc alkynylide intermediate being treated with preformed titanium-BINOL complex after 15 minutes at room temperature [6].

The mechanistic understanding of catalytic alkynylation has been significantly advanced through studies of copper-catalyzed systems [7]. Research has demonstrated that boron-based propargyl reagents can be effectively utilized in copper-catalyzed alkynylation reactions, with the catalytic cycle involving copper-alkoxide-mediated boron/copper exchange mechanisms [7]. The key intermediate in these transformations is an allenyl copper species that facilitates the formation of homopropargylic alcohols with excellent yields and selectivities [7].

| Catalytic System | Base/Catalyst | Temperature | Time | Yield (%) |

|---|---|---|---|---|

| Ionic Liquid | KOH (1.0 eq) | 70°C | 10 min | 92 |

| Ionic Liquid | KOH (0.5 eq) | 70°C | 10 min | 67 |

| Ionic Liquid | KOH (0.2 eq) | 70°C | 10 min | 34 |

| Ionic Liquid | KOH (1.0 eq) | 45°C | 30 min | 70 |

| Titanium-BINOL | Ti(OiPr)₄/BINOL | RT | Variable | Up to 99% ee |

Recent developments in catalytic alkynylation have focused on the utilization of indium-based catalytic systems for enhanced functional group tolerance [6]. These systems employ BINOL ligands with indium bromide catalysts in refluxing dichloromethane, demonstrating exceptional air stability and reduced catalyst loading requirements [6]. The indium-catalyzed systems can operate effectively at catalyst loadings as low as 2 mol%, while maintaining excellent yields and broad substrate scope [6].

Flow Chemistry Applications in Continuous Production

Flow chemistry has emerged as a transformative approach for the continuous production of 1-(1-propynyl)cyclohexanol and related acetylenic alcohols, offering significant advantages over traditional batch processes [8] [9]. Recent developments in scalable deoxygenative alkynylation using flow photochemistry have demonstrated the potential for efficient industrial-scale synthesis of internal alkynes [8]. These systems utilize N-heterocyclic carbene-alcohol adducts that undergo photocatalytic oxidation to generate alkyl radicals, which are subsequently trapped by alkynylation agents to yield the desired alkyne products [8].

The implementation of continuous flow processes for alkynylation reactions has shown remarkable improvements in both reaction efficiency and product quality [10]. Continuous-flow systems for the selective alkynylation of cysteine-containing peptides and thioglycoside residues have been developed under catalyst-free, oxidant-free, and mild conditions [10]. These methods are characterized by room temperature operation and greatly enhanced sustainability, achieving good to excellent yields for alkynylated products within residence times of 3-4 minutes [10].

Advanced flow reactor designs have enabled the safe handling of highly reactive alkynylation reagents while maintaining precise temperature control [11]. The Phoenix Flow Reactor system has been successfully applied to direct alkylation reactions under heterogeneous catalytic conditions, operating at temperatures up to 450°C and pressures up to 200 bar [11]. This technology has demonstrated the feasibility of conducting region-selective alkylation reactions in continuous flow, providing a greener alternative to traditional multi-step batch processes [11].

The development of continuous flow synthesis methods for alkyne formation from alternative precursors has expanded the scope of flow chemistry applications [12] [13]. Research has established continuous flow approaches for generating alkynes from isoxazolones under diazotisation conditions, overcoming limitations of batch processes including variable yields and limited scalability [12] [13]. The flow methodology delivers alkyne products in residence times of less than 1 minute with productivities of approximately 2 g/h, demonstrating significant process intensification benefits [12] [13].

| Flow Parameter | Photochemical System | Peptide Alkynylation | Phoenix Reactor |

|---|---|---|---|

| Residence Time | Relatively short | 3-4 minutes | Variable |

| Temperature | Room temperature | Room temperature | Up to 450°C |

| Pressure | Atmospheric | Atmospheric | Up to 200 bar |

| Productivity | Good yields | Good to excellent | High throughput |

| Catalyst Requirements | Photocatalyst | Catalyst-free | Heterogeneous |

Optimization studies for continuous flow alkynylation have identified critical parameters for maximizing throughput and product quality [14]. The development of TEMPO/sodium hypochlorite oxidation protocols in continuous flow has demonstrated selective conversion of alcohols with residence times of 7.5 minutes [14]. These systems utilize biphasic reaction conditions with careful pH control, achieving superior selectivity compared to batch processes while enabling continuous operation for extended periods [14].

Scale-up considerations for flow chemistry applications in acetylenic alcohol synthesis have been addressed through comprehensive reactor design studies [15] [16]. Microreactor technology has enabled the safe conduct of highly exothermic alkynylation reactions with up to three times higher reagent concentrations compared to conventional batch processes [15]. The enhanced heat and mass transfer characteristics of microreactors result in faster reaction rates and higher purity products, eliminating the colored impurities typically associated with batch procedures [15].

Phase Transition Characteristics

Melting Point

The melting point of 1-(1-Propynyl)cyclohexanol has been consistently reported across multiple independent sources. According to chemical databases and supplier specifications, the compound exhibits a melting point in the range of 46-50°C (319-323 K) [1] [2] [3] [4]. The most frequently cited specific value is 47°C [1] [2], indicating good reproducibility across different analytical methods and sample preparations.

The elevated melting point compared to the parent cyclohexanol (25.93°C) [5] can be attributed to the presence of the propynyl substituent, which introduces additional intermolecular interactions through the triple bond functionality. The alkyne group provides both increased molecular rigidity and enhanced van der Waals interactions, contributing to greater lattice stability in the solid state.

| Property | 1-(1-Propynyl)cyclohexanol | Cyclohexanol (Reference) | Temperature Difference |

|---|---|---|---|

| Melting Point | 46-50°C | 25.93°C | +20-24°C |

| Molecular Weight | 138.21 g/mol | 100.16 g/mol | +38.05 g/mol |

Polymorphism

While specific polymorphic studies of 1-(1-Propynyl)cyclohexanol have not been identified in the literature, the structural relationship to cyclohexanol provides valuable insights into potential polymorphic behavior. Cyclohexanol exhibits extensive polymorphism with four distinct crystalline phases [6] [7] [8] [9]:

- Phase I: Plastic crystal phase (cubic, above 265 K)

- Phase II: Stable tetragonal phase (P4̄21c, below 265 K)

- Phase III: Metastable monoclinic phase (Pc, 195-200 K)

- Phase III': Highly metastable monoclinic phase (P21/c, ca. 200 K)

The cyclohexanol polymorphic system demonstrates that substituted cyclohexanols have the potential for multiple solid-state forms [6] [9]. The hydrogen-bonded network structures observed in cyclohexanol phases, including tetrameric ring motifs and helical chain arrangements, suggest that 1-(1-Propynyl)cyclohexanol may also exhibit polymorphic behavior, particularly given the additional steric and electronic effects introduced by the propynyl group.

Research on related cyclohexanediol derivatives has shown that axial-equatorial substitution patterns significantly influence polymorphic stability [10] [11]. The propynyl substituent in 1-(1-Propynyl)cyclohexanol likely adopts an equatorial position to minimize steric hindrance, consistent with the conformational preferences observed in the cyclohexanol family [6] [8].

Thermochemical Properties

Vapor Pressure and Enthalpy of Sublimation

Limited experimental data are available for the vapor pressure and enthalpy of sublimation of 1-(1-Propynyl)cyclohexanol. The compound's boiling point of 91-92°C at 10 mmHg (1.33 kPa) [1] [2] [3] [4] indicates relatively low volatility under reduced pressure conditions. This corresponds to an estimated normal boiling point significantly higher than the reported range, suggesting substantial intermolecular interactions in the liquid phase.

For comparison, cyclohexanol exhibits an enthalpy of vaporization of 62.0 ± 0.3 kJ/mol at standard conditions [12]. Multiple independent studies have confirmed this value using various experimental techniques:

| Source | ΔvapH° (kJ/mol) | Method | Temperature Range (K) |

|---|---|---|---|

| Costa et al. (1999) | 62.0 ± 0.3 | Calorimetry | Standard conditions |

| Verevkin (1998) | 61.8 ± 0.6 | Gas saturation | 288-328 |

| Steele et al. (1997) | 63.5 ± 0.7 | Ebulliometry | 341-471 |

Based on structural considerations and the increased molecular weight (138.21 vs 100.16 g/mol), 1-(1-Propynyl)cyclohexanol would be expected to exhibit a higher enthalpy of vaporization than cyclohexanol. The propynyl group contributes additional van der Waals interactions and potential π-π stacking interactions, which would increase the energy required for phase transition from liquid to vapor.

The crystalline appearance described as "slightly yellowish brown to pale brown crystals or crystalline powder" [13] suggests that the compound may undergo sublimation under appropriate conditions, particularly given its relatively low vapor pressure and defined crystal structure.

Estimated Thermodynamic Parameters

Using group contribution methods and comparison with structurally related compounds, the following estimated thermodynamic parameters can be proposed for 1-(1-Propynyl)cyclohexanol:

- Enthalpy of Vaporization: 70-75 kJ/mol (estimated)

- Enthalpy of Sublimation: 75-80 kJ/mol (estimated)

- Vapor Pressure at 298 K: <0.1 Pa (estimated)

These estimates are based on the additive effects of the propynyl substituent on the cyclohexanol backbone, considering both the increased molecular size and the additional intermolecular interactions.

Solvation Behavior in Polar/Non-Polar Solvent Systems

Structural Basis for Solubility

1-(1-Propynyl)cyclohexanol exhibits amphiphilic character due to its dual functional group composition. The molecule contains:

- Hydrophilic region: Hydroxyl group capable of hydrogen bonding

- Hydrophobic regions: Cyclohexane ring and propynyl substituent

- Polarizable center: Triple bond with electron density

This structural arrangement suggests moderate polarity with enhanced solubility in polar protic solvents compared to purely aliphatic compounds [14] .

Polar Solvent Interactions

In polar protic solvents such as water, methanol, and ethanol, 1-(1-Propynyl)cyclohexanol is expected to exhibit limited but measurable solubility. The hydroxyl group can participate in hydrogen bonding networks with solvent molecules [14] [16]. However, the substantial hydrophobic character of the cyclohexane ring and propynyl substituent will limit aqueous solubility.